molecular formula C20H38NNaO4S B13761763 Sodium N-oleoyltaurate CAS No. 60840-87-1

Sodium N-oleoyltaurate

Cat. No.: B13761763
CAS No.: 60840-87-1
M. Wt: 411.6 g/mol
InChI Key: SIFNSAPDAWMCFK-KVVVOXFISA-M
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Description

Contextualization within the Surfactant Landscape

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. cosmileeurope.eu N-acyl taurates belong to the category of anionic surfactants, meaning their hydrophilic head group carries a negative charge. wikipedia.org They are often considered a milder alternative to traditional sulfate-based surfactants, which have been associated with skin irritation and lower biodegradability. koreascience.kr The structure of N-acyl taurates consists of a hydrophilic head derived from N-methyltaurine (2-methylaminoethanesulfonic acid) and a lipophilic tail composed of a long-chain fatty acid, linked by an amide bond. wikipedia.org This amido-group distinguishes them from ester-linked surfactants, providing greater stability over a wider pH range. wikipedia.org

Historical Development of N-Acyl Taurate Chemistry

The development of N-acyl taurates dates back to the work of I.G. Farben in Germany, where they were initially produced under the trade name Igepon. wikipedia.org The early synthesis method was based on the Schotten-Baumann reaction, which involves the reaction of long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine. wikipedia.orggoogle.com While effective, this method had the drawback of producing significant amounts of sodium chloride as a byproduct. wikipedia.org Over the years, research has focused on developing more efficient and cost-effective synthesis routes, such as direct condensation methods. google.com These newer processes aim to reduce waste and improve the purity of the final product. google.comcir-safety.org

Scope and Significance of Sodium N-Oleoyltaurate Research

This compound, a specific type of N-acyl taurate derived from oleic acid, has garnered considerable attention due to its favorable physicochemical properties and versatile applications. vulcanchem.comgoogle.com Research into this compound is driven by the growing demand for mild, biodegradable, and effective surfactants in various consumer and industrial products. google.comgreenagrochem.com Studies have highlighted its excellent foaming ability, emulsifying properties, and compatibility with other ingredients, making it a valuable component in formulations for personal care, cosmetics, and household cleaning products. google.comgreenagrochem.comresearchgate.net Further research continues to explore its potential in areas such as enhanced oil recovery and other specialized industrial applications. shu.ac.uk

Chemical Identity and Structure of this compound

This compound is an anionic surfactant with a well-defined chemical structure that dictates its functional properties. wikipedia.orggreenagrochem.com

Molecular Structure and Composition

The molecule consists of a hydrophobic oleoyl (B10858665) group and a hydrophilic N-methyltaurate group. vulcanchem.com The oleoyl group is derived from oleic acid, an 18-carbon monounsaturated fatty acid. vulcanchem.com This long hydrocarbon chain is responsible for the surfactant's oil-soluble characteristics. The hydrophilic portion is the sodium salt of N-methyltaurine, which contains a sulfonate group that imparts water solubility. vulcanchem.comevitachem.com These two distinct parts are connected via a stable amide bond. wikipedia.org

Synthesis and Manufacturing Processes

The industrial synthesis of this compound can be achieved through several methods. A common approach involves a two-step process:

Condensation Reaction: Oleic acid chloride is reacted with N-methyltaurine in an alkaline aqueous medium. vulcanchem.com This reaction is typically carried out at controlled temperatures to ensure high conversion efficiency. vulcanchem.comevitachem.com

Neutralization: The resulting intermediate is then neutralized with sodium hydroxide (B78521) to form the final sodium salt. vulcanchem.com

Another manufacturing process involves the direct condensation of oleic acid with sodium N-methyltaurate at elevated temperatures, often in the presence of a catalyst like boric acid. cir-safety.orgcir-safety.org This direct amidation method is considered more environmentally friendly as it avoids the use of hazardous acid chlorides and minimizes the generation of salt byproducts. google.com

Physicochemical Properties

The functional performance of this compound is a direct result of its key physicochemical properties.

Solubility and Surface Activity

This compound is soluble in water and exhibits excellent surface-active properties. greenagrochem.com It effectively lowers the surface tension of water, which is a fundamental characteristic of surfactants. koreascience.kr Studies have shown that N-acyl taurates, in general, have low critical micelle concentration (CMC) values, indicating their efficiency in forming micelles at low concentrations. koreascience.krresearchgate.net This property is crucial for their function as detergents and emulsifiers.

Thermal Stability and pH Range

Due to its amide linkage, this compound is stable across a broad pH range, typically from 2 to 10. wikipedia.org This makes it suitable for use in both acidic and alkaline formulations. The compound also demonstrates good thermal stability, although decomposition can occur at very high temperatures. vulcanchem.com

Rheological Properties

In solution, this compound can significantly influence the viscosity of a formulation. koreascience.krresearchgate.net Research has shown that shampoos formulated with N-methyl oleyl taurate exhibit a high yield point and constant viscosity, contributing to the formation of a stable emulsion with nano-scale uniform particles. koreascience.krresearchgate.net This rheological behavior is advantageous for creating products with a desirable texture and ensuring long-term stability. researchgate.net

PropertyValue/RangeMeasurement ConditionsSource
AppearanceYellowish powder or clear to pale yellow liquidVisual inspection vulcanchem.comgreenagrochem.com
Melting Point170°CDifferential scanning calorimetry vulcanchem.com
Water Solubility20 g/L at 25°COECD Test Guideline 105 vulcanchem.com
pH (aqueous solution)7.0 - 9.0Potentiometric measurement vulcanchem.comgreenagrochem.com
Critical Micelle Concentration (CMC)0.1–0.5 mMInterfacial tension studies vulcanchem.com

Applications of this compound

The unique properties of this compound have led to its use in a variety of applications, particularly in the personal care and industrial sectors.

Personal Care and Cosmetic Formulations

This compound is widely utilized in personal care products due to its mildness and excellent performance characteristics. google.comgreenagrochem.com It is a common ingredient in:

Shampoos and Body Washes: It acts as a primary surfactant, creating a stable and creamy foam while gently cleansing the skin and hair. koreascience.krgreenagrochem.comresearchgate.net

Facial Cleansers: Its mild nature makes it suitable for sensitive skin formulations. google.com

Creams and Lotions: It functions as an emulsifier, helping to stabilize the oil and water phases of the product and enhance texture. greenagrochem.com

Industrial and Institutional Applications

Beyond personal care, this compound finds use in various industrial settings:

Detergents and Cleaning Agents: Its effectiveness as a surfactant makes it a valuable component in household and industrial cleaners. greenagrochem.com

Textile Processing: Historically, taurates were used in textile treatment due to their ability to remove oils and their resistance to hard water. wikipedia.org

Emulsion Polymerization: It can be used as an emulsifier in the process of creating polymers. crodaindustrialspecialties.com

Application AreaSpecific UseFunctionSource
Personal CareShampoos, Body WashesSurfactant, Foaming Agent google.comgreenagrochem.com
CosmeticsCreams, LotionsEmulsifier, Texture Enhancer greenagrochem.com
HouseholdCleaning AgentsSurfactant greenagrochem.com
IndustrialTextile ProcessingDetergent, Wetting Agent wikipedia.org

Analytical and Research Methodologies

The characterization and quantification of this compound rely on various analytical techniques.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound. sielc.com Reversed-phase HPLC with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier, can effectively separate the compound for quantification. sielc.com For more detailed structural analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. shu.ac.uk

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of synthesized surfactants by identifying the different proton environments within the molecule. researchgate.net

Environmental Fate and Biodegradability Studies

Assessing the environmental impact of surfactants is crucial. Studies on the biodegradability of N-acyl taurates indicate that they are readily biodegradable. greenagrochem.com Standardized tests are used to measure the rate and extent of their breakdown by microorganisms in the environment.

Properties

CAS No.

60840-87-1

Molecular Formula

C20H38NNaO4S

Molecular Weight

411.6 g/mol

IUPAC Name

sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-;

InChI Key

SIFNSAPDAWMCFK-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Sodium N Oleoyltaurate

Conventional Synthetic Approaches

The traditional and most established method for synthesizing N-acyl taurates, including Sodium N-oleoyltaurate, is the Schotten-Baumann reaction. This method is well-documented for producing anionic surfactants by reacting fatty acid chlorides with amino sulfonic acids or their salts. turi.org

The core of the conventional synthesis of this compound is the acylation of N-methyltaurine. wikipedia.org This reaction, a classic example of the Schotten-Baumann condensation, involves reacting oleoyl (B10858665) chloride with the sodium salt of N-methyltaurine in an alkaline aqueous medium. researchgate.netcosmeticsandtoiletries.com The oleoyl chloride provides the hydrophobic long-chain acyl group, while the N-methyltaurine serves as the precursor to the hydrophilic head of the surfactant molecule.

The general reaction can be outlined in two main stages:

Condensation: Oleoyl chloride is added, often dropwise, to an aqueous solution of sodium N-methyltaurate. The reaction is maintained under controlled temperature and alkaline pH to facilitate the formation of the amide bond between the oleoyl group and the nitrogen atom of N-methyltaurine. cosmeticsandtoiletries.com

Neutralization and Isolation: Following the condensation, the resulting product is neutralized. The final this compound is then typically isolated, which may involve spray drying to obtain a powder. researchgate.net

A significant drawback of this method is the formation of sodium chloride as a byproduct, which can negatively impact the surfactant's properties, making it more hygroscopic and corrosive. wikipedia.org The handling of hazardous raw materials like oleoyl chloride, which is often produced using agents like phosphorus trichloride (B1173362) or thionyl chloride, also presents challenges in terms of cost and waste management. wikipedia.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproduct formation. Key parameters that are manipulated include temperature, pH, reaction time, and the stoichiometry of the reactants. Industrial processes have achieved high conversion efficiencies through careful control of these factors.

Studies and industrial practices have shown that maintaining the reaction temperature between 40–60°C for a duration of 4–6 hours is effective. researchgate.net The pH is typically controlled within an alkaline range of 9-11 to ensure the N-methyltaurine is in its reactive, deprotonated form and to neutralize the hydrochloric acid generated during the reaction. Process optimization has led to conversion efficiencies reported to be in the range of 91–97%. researchgate.net However, a typical industrial batch may yield a final product containing 64% active ingredient, with the remainder being unreacted free fatty acids and residual sodium N-methyltaurate. researchgate.net

ParameterOptimized Range/ValueExpected Outcome/Rationale
Temperature 40 - 60 °CPrevents degradation of reactants and products while ensuring a sufficient reaction rate. researchgate.net
pH 9.0 - 11.0Keeps N-methyltaurine in its nucleophilic form and neutralizes HCl byproduct.
Reaction Time 4 - 6 hoursAllows for the reaction to proceed to a high level of completion. researchgate.net
Reactant Ratio StoichiometricMaximizes conversion efficiency and minimizes unreacted starting materials. researchgate.net
Yield >91%High conversion of the starting materials into the desired product. cir-safety.org

Green Chemistry Principles in this compound Synthesis

In response to the environmental and safety concerns associated with conventional methods, research has focused on developing greener synthetic pathways for N-acyl taurates. These approaches prioritize the use of renewable feedstocks, milder reaction conditions, and the reduction of hazardous waste.

A primary focus of green synthesis is the replacement of petrochemical-derived reactants with bio-based alternatives. researchgate.net Oleic acid, the fatty acid component of this compound, can be sourced from various vegetable oils, making it a renewable feedstock. researchgate.net Similarly, taurine (B1682933) is a naturally occurring amino sulfonic acid. wikipedia.org

Enzymatic synthesis represents a significant advancement in the green production of these surfactants. koreascience.or.krchalmers.se Lipases and aminoacylases are being explored as catalysts for the amidation reaction. Current time information in Bangalore, IN.jst.go.jp This biocatalytic approach avoids the need for harsh chlorinating agents to activate the fatty acid, instead proceeding under mild conditions. jst.go.jp For example, direct amidation of N-methyltaurine with oleic acid can be performed, although this often requires high temperatures (around 220°C), which can lead to degradation and discoloration of the product. wikipedia.org Catalytic systems, such as those using boric acid, have been investigated to enable the reaction to proceed at lower temperatures, resulting in higher purity and better color. koreascience.or.kr

The advantages of enzymatic synthesis include:

Mild Reaction Conditions: Reactions can be carried out at or near room temperature and atmospheric pressure. koreascience.or.kr

High Selectivity: Enzymes can selectively catalyze the desired reaction, reducing the formation of byproducts.

Reduced Waste: Eliminates the need for hazardous reagents and the production of inorganic salt waste. koreascience.or.kr

Despite these benefits, challenges such as lower reaction yields and the current cost of enzymes have limited the widespread industrial adoption of fully enzymatic routes. koreascience.or.kr

Structural Modifications and Analog Synthesis for Targeted Properties

The versatility of the N-acyl taurate structure allows for the synthesis of a wide range of analogs with properties tailored for specific applications. These modifications typically involve altering the hydrophobic fatty acyl chain or, less commonly, the hydrophilic taurate headgroup.

The most common derivatization strategy is to vary the length and degree of saturation of the fatty acid chain. wikipedia.org By substituting oleic acid with other fatty acids, a variety of N-acyl taurates can be produced, each with distinct physicochemical properties such as foaming ability, detergency, and viscosity building. innospec.com For instance, Sodium Methyl Cocoyl Taurate, derived from coconut fatty acids, is known for its excellent foaming properties and is widely used in personal care products. cosmeticsandtoiletries.cominnospec.com In contrast, the longer, unsaturated oleoyl chain in this compound can contribute to better viscosity building in certain formulations. innospec.com

The relationship between the acyl chain and the surfactant's properties is a key area of research. It has been shown that for N-acyl taurates, the type of fatty acid chain significantly influences their effectiveness. jst.go.jp For example, studies have indicated that taurates with lauric acid as the primary fatty acid component are highly effective. jst.go.jp

Modifications to the hydrophilic portion of the molecule are also possible. This can include using different amino sulfonic acids or creating more complex structures, such as hydrophilically modified polysaccharides. Research has demonstrated the hydrophilic modification of polysaccharides through amidation with taurine, creating novel amphiphilic polymeric surfactants. turi.org

Structural ModificationAnalog ExampleResulting Property Change
Change in Acyl Chain Sodium Methyl Cocoyl TaurateExcellent foaming properties, good detergency. innospec.com
Sodium Methyl Lauroyl TaurateHigh foaming, low residual salts (in specific forms). innospec.com
Sodium N-Acyl ProlinesSuperior calcium tolerance and emulsion stability compared to standard surfactants. researchgate.net
Modification of Hydrophilic Head Polysaccharide-Taurine PolymerIncreased hydrophilicity and novel surfactant properties. turi.org

Molecular Architecture and Conformational Dynamics of Sodium N Oleoyltaurate

Oleoyl (B10858665) Chain Conformation and Flexibility

This inherent bend prevents the oleoyl chains from packing as closely or orderly as their saturated counterparts, such as stearoyl chains. researchgate.net The result is a less compact molecular arrangement at interfaces and within self-assembled structures like micelles. researchgate.net This looser packing increases the effective volume occupied by the hydrophobic tail, which can influence the surfactant's surface activity and the geometry of its aggregates. acs.org

The flexibility of the oleoyl chain is significant. While the double bond itself is rigid, the single C-C bonds in the two alkyl segments on either side of it allow for considerable rotational freedom. This conformational flexibility, combined with the bent structure, plays a role in the fluidity of interfaces and membranes containing this type of acyl chain.

Table 2: Conformational Features of the Oleoyl Chain

FeatureDescriptionImpact
Chain Length 18 carbonsProvides strong hydrophobicity.
Unsaturation One cis-double bond (C9=C10)Introduces a permanent bend in the chain, preventing dense packing. researchgate.netacs.org
Flexibility High rotational freedom around single C-C bondsAllows for dynamic conformational changes in solution.
Packing Incompact molecular arrangementLeads to a larger area per molecule at interfaces compared to saturated chains. researchgate.net

Taurine (B1682933) Headgroup Structure and Charge Distribution

The hydrophilic headgroup of Sodium N-oleoyltaurate is derived from taurine, an amino sulfonic acid. diva-portal.org It is connected to the oleoyl tail via a secondary amide linkage (-C(O)NH-). The key functional group within the taurate head is the sulfonate group (-SO₃⁻). diva-portal.org

The sulfonic acid moiety is highly acidic, with a pKa value comparable to that of free taurine (around 1.5). mit.edu Consequently, it is fully deprotonated and negatively charged across a wide pH range, conferring the anionic character upon the surfactant. diva-portal.org This strong, permanent negative charge is a defining feature of the headgroup's charge distribution. The charge is primarily localized on the three oxygen atoms of the sulfonate group, which can readily engage in strong electrostatic interactions and hydrogen bonding with water molecules, ensuring the headgroup's high water solubility. diva-portal.org The presence of the amide bond also contributes to the hydrophilicity of the headgroup. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular architecture of this compound facilitates a range of intermolecular interactions that govern its self-assembly and interfacial behavior. These forces include:

Hydrophobic Interactions: The primary driving force for aggregation is the hydrophobic effect, where the long oleoyl tails associate with each other to minimize their contact with water. These associations are mediated by van der Waals forces between the hydrocarbon chains.

Electrostatic Interactions: Strong repulsive electrostatic forces exist between the negatively charged sulfonate headgroups. diva-portal.org These repulsions must be overcome or screened for aggregation to occur and play a major role in determining the distance between surfactant molecules at an interface.

Hydrogen Bonding: The presence of the secondary amide group (-C(O)NH-) provides a site for intermolecular hydrogen bonding. researchgate.net The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. researchgate.netnih.gov This capability allows for the formation of hydrogen-bonding networks between adjacent surfactant molecules, which can lead to tighter packing at interfaces and contribute to the stability of aggregates. acs.org The sulfonate group's oxygen atoms are also strong hydrogen bond acceptors, interacting extensively with surrounding water molecules. diva-portal.org

Studies on surfactants containing amide bonds show that this group substantially increases the hydrophilicity and promotes stronger intermolecular interactions, leading to denser packing at interfaces compared to surfactants with ester linkages. rsc.orgresearchgate.net

Influence of Counterions on Molecular Conformation

In its solid state and in solution, the negative charge of the sulfonate headgroup is balanced by a positively charged counterion, in this case, sodium (Na⁺). The interaction between the counterion and the headgroup is crucial for the surfactant's properties and conformational behavior in solution.

The primary role of the Na⁺ counterions is to screen the electrostatic repulsion between the anionic headgroups. mdpi.com In solution, these counterions are attracted to the negatively charged headgroups, forming an electrical double layer. This screening effect reduces the repulsion, allowing the surfactant molecules to approach each other more closely and facilitating the formation of micelles and other aggregates at lower concentrations. acs.org The degree of counterion binding to a micelle surface influences the aggregate's size, shape, and stability. aps.org

The size and hydration radius of the counterion can significantly affect these interactions. researchgate.net For alkyl sulfates, the effectiveness of counterions in screening headgroup repulsion and promoting micellization follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺, which is related to the decreasing size and increasing hydration energy of the ion. acs.org Smaller, more strongly hydrated ions like Na⁺ are less effective at binding to the micelle surface compared to larger, less hydrated ions, which can influence the final conformation and packing of the surfactant molecules. researchgate.net

Self Assembly and Aggregation Phenomena of Sodium N Oleoyltaurate in Aqueous Systems

Micellar Formation and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark characteristic of surfactants in solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form organized structures called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water. For Sodium N-oleoyltaurate, research indicates a Critical Micelle Concentration (CMC) of approximately 0.04% by weight. scholaris.ca This is the pivotal concentration at which the surfactant monomers begin to form aggregates in an aqueous environment.

The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in various physicochemical properties of the solution as a function of surfactant concentration. nist.gov An abrupt change in the slope of the plotted property against concentration indicates the onset of micellization. nist.gov Common methods for determining the CMC include:

Surface Tensiometry: This is one of the most common methods. The surface tension of a surfactant solution decreases significantly with increasing concentration until the CMC is reached, after which it remains relatively constant. nist.gov The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.

Conductivity Measurement: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution changes at the CMC because the mobility of surfactant molecules within a micelle is different from that of free monomers. nailib.comresearchgate.net A plot of conductivity versus concentration will show a distinct break at the CMC. nailib.comresearchgate.net

Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the polarity of their environment. researchgate.net Probes like pyrene (B120774) preferentially partition into the hydrophobic micellar core from the aqueous bulk. This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum, which can be used to determine the CMC.

Dynamic Light Scattering (DLS): DLS can detect the formation of larger aggregates (micelles) from smaller monomers, as the technique measures the size of particles in a solution. researchgate.net

Capillary Electrophoresis: This method can determine CMC by monitoring changes in solution viscosity as surfactant concentration increases. A significant change in the migration time of an analyte is observed upon reaching the CMC. orientjchem.org

The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by external conditions such as temperature and the presence of electrolytes (ionic strength). nist.gov

Effect of Temperature: The temperature of the solution has a complex effect on the micellization of ionic surfactants. Typically, as the temperature increases from low values, the CMC decreases to a minimum and then begins to increase, resulting in a characteristic U-shaped curve. researchgate.netscialert.net This behavior is a result of two opposing effects: the disruption of the structured water around the hydrophobic tail, which disfavors micellization, and the dehydration of the hydrophilic headgroup, which favors it. nih.gov For this compound, research has shown that an increase in temperature from 25°C to 45°C leads to a significant decrease in the average contour length of its micelles, indicating a change in the aggregation equilibrium. researchgate.net

Illustrative Data: Typical Temperature Effect on Anionic Surfactant CMC

Temperature (°C)Typical CMC (mM)
109.5
208.5
258.2 (Minimum)
308.4
409.0
509.8

Effect of Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant generally leads to a decrease in the CMC. researchgate.netmdpi.com The added counterions (e.g., Na+) from the salt reduce the electrostatic repulsion between the negatively charged headgroups of the this compound molecules at the micelle surface. mdpi.com This shielding effect facilitates the aggregation of monomers into micelles at a lower concentration. The ability of this compound to build viscosity in formulations is enhanced by the presence of electrolytes, which underscores the influence of ionic strength on its aggregation behavior. researchgate.net

Illustrative Data: Typical Ionic Strength Effect on Anionic Surfactant CMC

Note: This table illustrates the general trend of decreasing CMC with increasing salt concentration for anionic surfactants. Specific data for this compound was not available in the cited literature.

NaCl Concentration (mol/L)Typical CMC (mM)
0.008.3
0.015.5
0.052.3
0.101.5
0.200.9

Aggregation Number and Micellar Size Characterization

The size of the micelles can be characterized using various techniques:

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution and is widely used to determine the size of micelles. researchgate.net

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These powerful techniques provide detailed information about the size, shape, and internal structure of micelles. nih.govnih.gov

Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the self-assembled structures, providing direct evidence of their morphology and size. mdpi.com

For this compound, studies have revealed significant information about its micellar size, particularly concerning its elongated, worm-like structures. Research has shown that upon heating from 25°C to 45°C, the average contour length of these micelles decreases substantially from approximately 2 micrometers (µm) down to 700 nanometers (nm). researchgate.net This highlights the dynamic nature of these large aggregates.

Reported Micellar Size for this compound

ParameterConditionValue
Average Contour Length25°C~2000 nm
Average Contour Length45°C~700 nm
Source: Based on rheological studies. researchgate.net

Morphology of Self-Assembled Structures (e.g., spherical micelles, worm-like micelles, vesicles)

Unlike surfactants with shorter or saturated hydrocarbon tails that typically form small, spherical micelles, this compound exhibits more complex aggregation behavior. researchgate.net Its long (C18) and unsaturated (cis-double bond) oleoyl (B10858665) chain promotes the formation of non-spherical aggregates. researchgate.net

Multiple sources confirm that this compound self-assembles into elongated, flexible structures known as rod-like or worm-like micelles . researchgate.netresearchgate.net These long, cylindrical aggregates can entangle with each other, much like polymer chains, to form a transient network. This network structure is responsible for the notable viscoelastic properties of its aqueous solutions, leading to its use as a viscosity builder in various formulations. researchgate.net The formation of these complex micelles is often enhanced by the presence of co-surfactants and electrolytes. researchgate.net

The transition from smaller spherical or rod-like micelles to long, entangled worm-like micelles is a key aspect of the solution's rheology. Studies on the related compound, sodium oleate, also show a transition from spherical or rod-like micelles to worm-like structures with changes in solution conditions. aip.org

Phase Behavior and Phase Transitions of this compound Solutions

The phase behavior of concentrated surfactant solutions can be highly complex, often involving transitions between different liquid crystalline phases. whiterose.ac.uk The specific structures that form are strongly dependent on surfactant concentration, temperature, and ionic strength. whiterose.ac.uk

For this compound, its tendency to form worm-like micelles leads to the formation of viscoelastic solutions. researchgate.netmdpi.com At sufficient concentrations, the entangled network of these micelles imparts both viscous (liquid-like) and elastic (solid-like) properties to the fluid. Experimental research on composite systems containing this compound (referred to as SOMT or sodium methyl oleoyl taurate), sodium chloride, and silica (B1680970) nanoparticles has provided insights into its phase behavior. mdpi.comaip.org

For instance, in a system containing 3 wt% this compound and 6 wt% NaCl, the addition of silica nanoparticles was found to alter the solution's viscosity and relaxation time, indicating a modification of the micellar network structure. mdpi.com Furthermore, increasing the temperature of these composite systems can lead to an increase in solution viscosity, a behavior linked to changes in the micellar structure and their interactions with the nanoparticles. aip.org While a complete temperature-concentration phase diagram for the binary this compound-water system is not available in the cited literature, these rheological studies demonstrate that its solutions can undergo significant structural transitions, particularly from low-viscosity solutions of individual micelles to highly viscous and elastic phases characterized by an entangled micellar network.

Interfacial Behavior and Surface Activity of Sodium N Oleoyltaurate

Adsorption at Air-Water and Oil-Water Interfaces

The accumulation of Sodium N-oleoyltaurate at an interface is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic oleoyl (B10858665) chains disrupt the hydrogen bonding network of water molecules, which is energetically unfavorable. To minimize this disruption, the surfactant molecules migrate to interfaces. shareok.org

At the air-water interface , the surfactant molecules orient themselves with the hydrophobic oleoyl tail directed towards the air (the non-polar phase) and the hydrophilic taurate head group remaining in the aqueous phase. evitachem.comnih.gov This orientation creates a structured molecular film, or adsorption layer, at the surface. As the concentration of the surfactant in the bulk solution increases, so does the density of this film, up to a point of saturation known as the critical micelle concentration (CMC). shareok.org

At the oil-water interface , a similar adsorption process occurs. The hydrophobic oleoyl tail shows a strong affinity for the non-polar oil phase, while the hydrophilic head group remains in the water phase. evitachem.com This positioning at the boundary between the two immiscible liquids is fundamental to its role as an emulsifier. guidechem.com Research into the adsorption of ionic surfactants at the hexadecane-water interface has revealed that the process involves an initial step dominated by the adsorption of the hydrophobic part, followed by contributions from the counter-ion. cas.cn This adsorption creates a stabilizing layer that lowers the energy required to create and maintain a dispersion of one liquid in the other.

Surface and Interfacial Tension Reduction Mechanisms

The adsorption of this compound molecules at an interface is the direct mechanism for the reduction of surface tension (at the air-water interface) and interfacial tension (at the oil-water interface). Surface tension arises from the cohesive forces between liquid molecules; in water, these are primarily strong hydrogen bonds.

By populating the interface, the surfactant molecules displace water molecules and disrupt the cohesive hydrogen-bonding network at the surface. The interaction between the hydrophobic tails and the air or oil phase is weaker than the cohesive forces between water molecules. This net reduction in the strength of forces at the surface results in a decrease in surface and interfacial tension. evitachem.com

This property is central to its function in various applications. For instance, in enhanced oil recovery (EOR), lowering the oil-water interfacial tension is a key mechanism for improving the displacement of trapped oil from reservoir rock. shu.ac.uk The ability of surfactants to reduce interfacial tension is influenced by factors such as salinity, with some studies showing that for ionic surfactants, tension decreases as salinity increases. ucalgary.ca The primary mechanism involves the formation of micelles above the CMC, which encapsulate oils and dirt, facilitating their removal. evitachem.com

Below is a table showing the effect of a surfactant system containing Sodium N-methyl-N-oleoyl-taurate on wetting time, demonstrating its efficiency in reducing surface tension to promote wetting.

FormulationSurfactant SystemAmount of SurfactantWetting Time (seconds)Initial Suspensibility
ControlSeparate Wetting and Dispersing Agents4.0%~40~2.41
TestCombined Sodium N-methyl-N-oleoyl-taurate and Sodium Sulfonated Lignin3.5%~40~2.41
Data derived from a study on fungicide formulations, showing that the single surfactant system containing Sodium N-methyl-N-oleoyl-taurate performed comparably to a control system despite being used at a lower concentration. google.com

Surface Rheology of Interfacial Films

The film of this compound molecules adsorbed at an interface possesses distinct rheological properties, meaning it exhibits both viscous and elastic characteristics in response to deformation. These properties are crucial for the stability of emulsions and foams, as a stronger interfacial film can better resist rupture and coalescence. mdpi.com

Research has explored the rheological properties of composite systems containing this compound. One study investigated a system with sodium methyl oleoyl taurate, sodium chloride, and silica (B1680970) nanoparticles. aip.orgresearchgate.net The findings revealed that the viscosity and relaxation time of the surfactant solution were dependent on the concentration of the nanoparticles. aip.orgresearchgate.net The incorporation of nanoparticles into the surfactant solution can significantly alter the fluid's rheological behavior, potentially changing it from Newtonian to non-Newtonian (shear-thinning). aip.orgresearchgate.net The interaction between the surfactant and nanoparticles can lead to enhanced aggregation, which macroscopically manifests as an increase in the viscosity of the suspension. aip.org

The strength of the interfacial film, often quantified by the interfacial dilational modulus, has a significant impact on emulsion stability. mdpi.com While specific dilational rheology data for this compound alone is not broadly detailed in the provided results, its use in applications requiring stable emulsions, such as metalworking fluids, points to its ability to form a robust interfacial film.

Wetting Properties and Spreading Phenomena

Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the balance of adhesive and cohesive forces. By significantly reducing the surface tension of water, this compound enhances its wetting capabilities. unilongmaterial.comunilongindustry.com A lower surface tension allows the liquid to overcome its own cohesive forces and spread more easily across a surface, reducing the contact angle between the liquid and the solid.

This property is exploited in numerous industrial processes. In the textile industry, it is used as a wetting agent, scouring agent, and dye assistant to ensure that fabrics are wetted evenly and quickly, which is essential for uniform cleaning and dyeing. unilongindustry.comnih.gov Similarly, in agricultural formulations, it can be used as a wetting agent to improve the coverage and adhesion of pesticides on plant leaves. google.comnih.gov A study demonstrated that a combined surfactant product made by drying a mixture of Sodium N-methyl-N-oleoyl-taurate and a dispersing agent was highly effective in wettable powder pesticide formulations. google.com This efficiency in promoting wetting and spreading is a direct consequence of its powerful surface tension-reducing action.

Mechanistic Investigations of Emulsification and Solubilization by Sodium N Oleoyltaurate

Theories of Emulsification: Surface Tension, Oriented-Wedge, and Interfacial Film Theories

The emulsifying action of Sodium N-oleoyltaurate can be understood through several key theories that describe how surfactants facilitate the dispersion of one immiscible liquid into another.

Surface Tension Theory: This theory posits that emulsifying agents work by lowering the interfacial tension between two immiscible liquids, such as oil and water. nih.gov The presence of a high interfacial tension is a thermodynamic barrier to emulsification, as it represents the excess energy at the interface. Surfactants, including this compound, possess an amphipathic structure with a polar (hydrophilic) head and a nonpolar (hydrophobic) tail. When introduced into an oil-water system, these molecules preferentially adsorb at the interface. The hydrophilic head orients towards the aqueous phase, and the hydrophobic tail orients towards the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby reducing the interfacial tension. mdpi.comresearchgate.netresearchgate.netnih.gov The reduction in interfacial tension facilitates the breakup of large droplets into smaller ones with less energy input, a crucial step in emulsion formation. nih.gov

Oriented-Wedge Theory: This theory provides a model for how the molecular geometry of the surfactant influences the type of emulsion formed (oil-in-water, O/W, or water-in-oil, W/O). nih.gov It suggests that the packing of surfactant molecules at the oil-water interface creates a wedge shape, which then favors a certain curvature of the interfacial film. researchgate.net For an anionic surfactant like this compound, the hydrated hydrophilic headgroup (N-methyl taurate) is generally considered to occupy a larger area than its hydrophobic oleoyl (B10858665) tail. This molecular geometry promotes a curvature that is convex towards the water phase, thus encapsulating oil droplets and favoring the formation of an oil-in-water (O/W) emulsion. nih.govresearchgate.net

Interfacial Film Theory: According to this theory, surfactants form a thin, resilient film at the interface between the dispersed droplets and the continuous phase. mdpi.comwikipedia.org This film acts as a physical barrier that prevents the droplets from coalescing, thereby imparting stability to the emulsion. mdpi.comwikipedia.org The effectiveness of this film depends on its mechanical strength and elasticity. For this compound, the alignment of its molecules at the interface creates such a film. The interactions between the long oleoyl chains contribute to the cohesiveness of the film, while the repulsion between the negatively charged taurate headgroups in the aqueous phase enhances its stability. A rigid and cohesive interfacial film is crucial for the long-term stability of the emulsion. researchgate.netscispace.com

Role of Micelles in Solubilization Processes

Solubilization is a phenomenon where the solubility of a poorly water-soluble substance is increased in an aqueous medium due to the presence of surfactant micelles. nih.gov Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules like this compound spontaneously self-assemble into spherical or cylindrical aggregates called micelles. researchgate.netresearchgate.net

SurfactantChemical ClassCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (B86663)Anionic8.1 - 8.3 mdpi.comresearchgate.net
Sodium Tetradecyl SulfateAnionic2.1 researchgate.net
Sodium OleateAnionic~0.4 - 0.6 wikipedia.org
Sodium N-Acyl Prolines (unsaturated)Anionic0.00206 - 0.127 researchgate.netmdpi.com

The solubilization capacity of this compound micelles is influenced by factors such as the size and structure of the micelle, the chemical nature of the solubilizate, temperature, and the presence of electrolytes. mdpi.com

Emulsion Stability and Droplet Coalescence Inhibition Mechanisms

The long-term stability of an emulsion is its ability to resist changes in its physicochemical properties over time. Emulsions are thermodynamically unstable systems, and the dispersed droplets have a natural tendency to merge, a process known as coalescence, to reduce the total interfacial area. This compound enhances emulsion stability by inhibiting droplet coalescence through several mechanisms:

Formation of a Protective Interfacial Film: As described by the interfacial film theory, this compound molecules adsorb at the droplet surface, forming a protective barrier. researchgate.net This film physically hinders the close approach and fusion of droplets. The strength and completeness of this film are critical for preventing coalescence.

Electrostatic Repulsion: this compound is an anionic surfactant, meaning its hydrophilic headgroup carries a negative charge in aqueous solution. When adsorbed onto the surface of oil droplets, these charged headgroups create a negative surface charge on the droplets. This leads to electrostatic repulsion between the droplets, preventing them from aggregating and coalescing. The magnitude of this repulsion contributes significantly to the kinetic stability of the emulsion. researchgate.net

Steric Hindrance: The adsorbed layer of surfactant molecules can also provide a steric barrier. The bulky nature of the hydrated headgroups and the hydrocarbon chains can physically prevent the droplets from coming into close contact.

Microemulsion Formation and Characterization

Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. Unlike conventional emulsions, which are kinetically stable but thermodynamically unstable, microemulsions form spontaneously under specific conditions. researchgate.net this compound, with its ability to significantly lower interfacial tension, can be a key component in the formation of microemulsions.

The formation of a microemulsion typically requires a specific ratio of oil, water, surfactant, and often a cosurfactant (a short-chain alcohol or amine). The role of the cosurfactant is to further reduce the interfacial tension and increase the flexibility of the interfacial film, allowing for the formation of the highly curved microstructures characteristic of microemulsions (either oil-in-water, water-in-oil, or bicontinuous).

The characterization of microemulsions involves determining their phase behavior and microstructure. A common method for this is the construction of pseudoternary phase diagrams. researchgate.net These diagrams map the different phase regions (e.g., microemulsion, liquid crystalline, two-phase) as a function of the composition of the system at a constant temperature and pressure. By systematically varying the proportions of the components, the boundaries of the single-phase microemulsion region can be identified. researchgate.net

Other techniques used to characterize the microstructure of microemulsions include:

Dynamic Light Scattering (DLS): To measure the size of the droplets or the domain size in bicontinuous systems.

Conductivity Measurements: To distinguish between oil-in-water (high conductivity), water-in-oil (low conductivity), and bicontinuous microemulsions.

Viscosity Measurements: To understand the flow behavior and structural arrangement of the system.

Small-Angle X-ray or Neutron Scattering (SAXS/SANS): To obtain detailed information about the shape, size, and interactions of the microemulsion aggregates.

While specific phase diagrams for systems containing solely this compound are not widely published, the principles of microemulsion formation and characterization are well-established and applicable.

Interactions of Sodium N Oleoyltaurate with Macromolecular and Colloidal Systems in Vitro Models

Interaction with Synthetic Polymers and Polyelectrolytes

The interaction between surfactants like Sodium N-oleoyltaurate and polymers in an aqueous solution is governed by a combination of electrostatic and hydrophobic interactions. As an anionic surfactant, this compound possesses a negatively charged sulfonate headgroup and a long, hydrophobic oleoyl (B10858665) tail. Its interaction with polymers would depend on the nature of the polymer chain—whether it is non-ionic, anionic, cationic, or amphiphilic.

For non-ionic polymers, the adsorption of this compound would primarily be driven by hydrophobic interactions between the oleoyl tail of the surfactant and any hydrophobic segments on the polymer backbone. This can lead to the formation of micelle-like aggregates along the polymer chain.

With cationic polyelectrolytes, a strong electrostatic attraction would occur between the negatively charged headgroup of this compound and the positively charged groups on the polymer. This interaction can lead to the formation of polymer-surfactant complexes. At certain concentrations, this can result in phase separation and the formation of a complex coacervate, which is a dense, polymer-surfactant-rich liquid phase. mdpi.comnih.govarxiv.orgnih.govresearchgate.net

In the case of anionic polyelectrolytes, electrostatic repulsion would generally prevent significant interaction. However, at high salt concentrations which screen the electrostatic repulsions, some hydrophobic interactions might still occur.

Research Findings:

Specific studies detailing the adsorption isotherms (e.g., Langmuir, Freundlich) of this compound on various synthetic polymers are not readily available.

There is no specific data on the critical aggregation concentration (CAC) of this compound in the presence of different polymers.

Table 7.1.1: Adsorption Parameters of this compound on Synthetic Polymers

Polymer Type Adsorption Mechanism Expected Observations Quantitative Data
Cationic Electrostatic & Hydrophobic Strong complexation, potential for coacervation Data not available
Non-ionic Hydrophobic Formation of surfactant aggregates on the polymer chain Data not available
Anionic Repulsive (electrostatic) Minimal interaction at low salt concentrations Data not available

The rheology of a polymer solution is highly sensitive to the interactions between polymer chains. The introduction of a surfactant like this compound can significantly alter the viscosity and viscoelastic properties of the solution.

For associative polymers (polymers with hydrophobic groups), this compound could either increase or decrease the viscosity. If the surfactant's hydrophobic tail competes for the polymer's hydrophobic sites, it could disrupt the polymer network, leading to a decrease in viscosity. Conversely, if the surfactant forms mixed micelles that act as enhanced junction points between polymer chains, the viscosity could increase.

For polyelectrolytes, the formation of complexes with this compound would neutralize charges and could lead to chain collapse, initially decreasing the viscosity. However, at higher concentrations, the formation of larger aggregates could lead to an increase in viscosity or even gelation. The viscosity of polymer solutions is also influenced by factors such as temperature, polymer concentration, and the presence of salts. researchgate.netmdpi.comresearchgate.netnih.gov

Research Findings:

There is a lack of published studies measuring the rheological properties (e.g., shear viscosity, storage modulus, loss modulus) of polymer solutions specifically containing this compound.

Table 7.1.2: Rheological Effects of this compound on Polymer Solutions

Polymer System Surfactant Concentration Observed Effect on Viscosity Key Rheological Parameters
Data not available Data not available Data not available Data not available

Interaction with Nanoparticles and Particulate Systems

The adsorption of surfactants onto nanoparticle surfaces is a critical factor in controlling the stability and rheological behavior of particulate dispersions.

This compound, as an anionic surfactant, would be expected to adsorb onto the surface of various nanoparticles.

Inorganic Nanoparticles: For positively charged inorganic nanoparticles (e.g., alumina, certain metal oxides at low pH), adsorption would be driven by strong electrostatic attraction. For negatively charged nanoparticles like silica (B1680970) at neutral or high pH, adsorption would be less favorable due to electrostatic repulsion. However, adsorption can still occur through other mechanisms like ion bridging (with cations from the solution) or hydrophobic interactions if the surface has any non-polar character.

Organic Nanoparticles: For organic nanoparticles (e.g., polymer latexes, nanoemulsions), adsorption would be highly dependent on the surface chemistry of the particles. Hydrophobic interactions between the oleoyl tail and the particle surface would likely play a significant role.

The adsorption of this compound would alter the surface properties of the nanoparticles, most notably their surface charge, which can be quantified by measuring the zeta potential.

Research Findings:

Specific adsorption isotherms and binding constants for this compound on different types of nanoparticles are not available in the literature.

There are no published studies measuring the change in zeta potential of specific nanoparticles upon adsorption of this compound.

Table 7.2.1: Adsorption of this compound on Nanoparticles

Nanoparticle Type Surface Charge (in water) Primary Adsorption Driver Expected Zeta Potential Shift
Silica (at neutral pH) Negative Hydrophobic/Ion Bridging More negative
Alumina (at neutral pH) Positive Electrostatic Shift towards negative
Gold Negative Hydrophobic/Chemisorption More negative
Polystyrene Latex Negative Hydrophobic More negative

The stability of a nanoparticle dispersion is determined by the balance of attractive (van der Waals) and repulsive (electrostatic and/or steric) forces between particles. The adsorption of this compound can enhance dispersion stability by increasing the magnitude of the negative zeta potential, leading to stronger electrostatic repulsion between particles and preventing aggregation.

The rheology of a nanoparticle suspension is influenced by particle-particle interactions and the volume fraction of the particles. By improving the dispersion and preventing the formation of large aggregates, this compound would be expected to influence the viscosity of the suspension. For a well-dispersed system, the viscosity would typically be lower than for an aggregated system at the same particle concentration.

Research Findings:

No specific studies were found that quantify the effect of this compound on the dispersion stability (e.g., by measuring particle size over time) or the rheological properties of specific nanoparticle suspensions.

Table 7.2.2: Effect of this compound on Nanoparticle Dispersions

Nanoparticle System Surfactant Concentration Effect on Dispersion Stability Impact on Suspension Viscosity
Data not available Data not available Data not available Data not available

Interactions with Model Biomembranes and Liposomes (In Vitro)

The interaction of surfactants with lipid bilayers is of great interest in fields such as drug delivery and toxicology. Liposomes, which are vesicles composed of one or more lipid bilayers, are commonly used as model biomembranes.

The interaction of this compound with liposomes would depend on the lipid composition and the surfactant concentration. As an anionic surfactant with a structure similar to a single-chain lipid, it can interact with lipid bilayers in several ways:

Adsorption: At low concentrations, surfactant monomers can adsorb onto the liposome surface.

Insertion: As the concentration increases, the hydrophobic oleoyl tail can insert into the lipid bilayer, potentially altering its fluidity, permeability, and stability. researchgate.net

Solubilization: At and above its critical micelle concentration (CMC), the surfactant can disrupt the liposome structure, leading to the formation of mixed micelles and the complete solubilization of the liposome.

These interactions can be studied using techniques such as calorimetry to measure changes in the phase transition temperature of the lipids, and leakage assays to monitor the release of encapsulated molecules from the liposomes. The incorporation of cholesterol into the lipid bilayer is known to increase its stability and reduce its permeability, which would likely modulate the effects of the surfactant. nih.govrsc.orgresearchgate.net

Research Findings:

There is a lack of specific experimental data from techniques like differential scanning calorimetry (DSC) or fluorescence leakage assays that characterize the interaction of this compound with model liposomes of defined lipid compositions.

Table 7.3: Summary of Expected Interactions of this compound with Model Liposomes

Liposome Composition Surfactant Concentration Range Expected Interaction Potential Effect on Liposome
Zwitterionic (e.g., POPC) Low (below CMC) Adsorption and insertion into the bilayer Increased permeability, altered fluidity
Zwitterionic (e.g., POPC) High (at/above CMC) Solubilization of the bilayer Liposome disruption, formation of mixed micelles
Anionic (e.g., with POPS) Low to High Electrostatic repulsion may reduce interaction Less pronounced effects compared to zwitterionic liposomes

Advanced Analytical and Spectroscopic Characterization of Sodium N Oleoyltaurate

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For Sodium N-oleoyltaurate, chromatographic methods are primarily used to determine its purity by separating it from starting materials, by-products, and other impurities that may be present in commercial preparations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of N-acyl taurates due to its high resolution and versatility. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound and related compounds. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comoup.com

The separation mechanism is based on the hydrophobic interactions between the long oleoyl (B10858665) chain of the molecule and the nonpolar stationary phase. The polar head group (N-methyl taurate sodium salt) has less affinity for the stationary phase and more for the mobile phase. Elution is typically achieved using a gradient, where the proportion of the organic solvent in the mobile phase is gradually increased to elute more strongly retained components. oup.comresearchgate.net

Detection is often performed using a UV detector at low wavelengths (around 205 nm), as the amide bond provides some UV absorbance. oup.com However, since this compound lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can offer more universal and sensitive detection. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Commercial preparations of similar surfactants have been analyzed for residual starting materials, such as oleic acid and N-methyltaurine. morressier.com HPLC methods can be specifically developed to detect and quantify these impurities, ensuring the quality of the final product. morressier.com

Table 1: Example HPLC Conditions for Analysis of N-Acyl Taurates and Related Impurities

ParameterMethod 1 (for Oleic Acid) morressier.comMethod 2 (for N-Methyltaurine) morressier.comMethod 3 (for N-Acyl Amino Acid Surfactants) sielc.com
Column YMC Pack ODS-AQ, 5 µmWaters AccQ-Tag, 4 µmNewcrom R1 or C18
Mobile Phase Isocratic: 95% (Acetonitrile/Methanol/n-Hexane/Acetic Acid 90:8:2:0.2) and 5% WaterIsocratic: 10 mM Phosphate Buffer, pH 6Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Detection UV-VisUV-Vis (after pre-column derivatization with DNFB)UV or MS
Notes No derivatization needed for oleic acid.Derivatization is required as N-methyltaurine has a low extinction coefficient.Method is scalable for preparative separation.

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of intact this compound. Due to its salt nature and high molecular weight, the compound is non-volatile and would thermally decompose at the high temperatures required for GC analysis. researchgate.net However, GC coupled with Mass Spectrometry (GC-MS) could be employed to analyze the fatty acid profile of the surfactant after a chemical derivatization step. This would involve hydrolyzing the amide bond to release the oleic acid, which could then be esterified (e.g., to its methyl ester) to make it volatile for GC analysis.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative analysis of lipids and surfactants. sigmaaldrich.comaocs.org For this compound, TLC on silica (B1680970) gel plates can be used to quickly check for purity, monitor reaction progress, and identify the presence of nonpolar impurities like free oleic acid or polar impurities like free taurine (B1682933). researchgate.net

A suitable mobile phase would typically consist of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like diethyl ether, methanol, or acetic acid). The optimal solvent system is chosen to achieve a good separation between the target compound and its potential impurities. researchgate.net For instance, a common mobile phase for separating lipid classes is a mixture of hexane, diethyl ether, and a small amount of acetic acid. aocs.org

After developing the plate, the separated spots are visualized. Since this compound is not colored, visualization can be achieved by spraying the plate with a reagent such as iodine vapor (which reversibly stains unsaturated compounds), a phosphomolybdic acid solution followed by heating (which visualizes most organic compounds), or specific stains for phospholipids (B1166683) or other functional groups if applicable. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. sigmaaldrich.com Both ¹H NMR and ¹³C NMR spectra are used for the structural confirmation of this compound. researchgate.net Samples are typically dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD) for analysis. nihs.go.jp

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. Key expected signals for this compound include:

Olefinic protons (-CH=CH-) of the oleoyl chain, appearing as a multiplet around 5.3 ppm.

Methylene (B1212753) protons adjacent to the double bond (=CH-CH ₂-), appearing around 2.0 ppm.

Methylene protons alpha to the carbonyl group (-CH ₂-C=O), appearing around 2.2-2.4 ppm.

N-methyl protons (-N-CH ₃), appearing as a singlet around 3.0 ppm.

Methylene protons of the taurate moiety (-N-CH ₂-CH ₂-SO₃⁻), appearing as two distinct triplets or complex multiplets in the range of 3.2-3.8 ppm.

Aliphatic methylene protons of the long fatty acid chain, forming a large, broad signal around 1.2-1.3 ppm.

Terminal methyl protons of the oleoyl chain (-CH ₃), appearing as a triplet around 0.8-0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different types of carbon atoms. researchgate.net Key expected signals include:

Carbonyl carbon (-C =O) of the amide group, in the region of 170-175 ppm.

Olefinic carbons (-C H=C H-), around 130 ppm.

Carbons of the taurate moiety (-N-C H₂-C H₂-SO₃⁻), in the range of 45-60 ppm.

N-methyl carbon (-N-C H₃), around 35 ppm.

Aliphatic methylene carbons of the fatty acid chain, appearing in the 20-35 ppm range.

Terminal methyl carbon (-C H₃), around 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal -CH₃~0.8-0.9 (t)~14
Aliphatic -(CH₂)n-~1.2-1.3 (m)~20-35
-CH₂-C=O~2.2-2.4 (t)~35-40
-CH=CH-~5.3 (m)~130
-C=O-~170-175
-N-CH₃~3.0 (s)~35
-N-CH₂-~3.5-3.8 (t)~45-50
-CH₂-SO₃⁻~3.2-3.4 (t)~50-55
(s = singlet, t = triplet, m = multiplet). Note: Actual shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and valuable tool for identifying the key functional groups present in this compound. mdpi.com The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds.

Key characteristic absorption bands for this compound include:

Amide I band: A strong absorption around 1620-1650 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide group.

C-H stretching: Sharp bands in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the long oleoyl chain.

Olefinic C=C stretching: A weak band around 1650 cm⁻¹, which may be masked by the strong Amide I band. The =C-H stretching can appear as a weak band just above 3000 cm⁻¹.

Sulfonate group (SO₃⁻) vibrations: Strong and characteristic absorptions corresponding to the symmetric and asymmetric S=O stretching, typically found in the regions of 1040-1060 cm⁻¹ and 1170-1200 cm⁻¹, respectively.

Raman Spectroscopy is a complementary vibrational spectroscopy technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the C=C double bond stretching vibration (~1655 cm⁻¹) and the symmetric C-S and S-O stretching vibrations, which are often strong in Raman spectra.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3005=C-H StretchOlefinic C-H
2850-2960C-H StretchAliphatic CH₂, CH₃
1620-1650C=O Stretch (Amide I)Tertiary Amide
1170-1200Asymmetric S=O StretchSulfonate (SO₃⁻)
1040-1060Symmetric S=O StretchSulfonate (SO₃⁻)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis. cnr.it For a compound like this compound, which is a salt and not easily volatilized, Electrospray Ionization (ESI) is the preferred ionization method. researchgate.net

The analysis is typically performed in negative ion mode (ESI-), where the molecule is detected as the deprotonated ion [M-Na]⁻ or, more accurately, the taurate anion. The expected mass-to-charge ratio (m/z) for the N-oleoyltaurate anion (C₂₁H₄₀NO₄S⁻) would be approximately 402.27.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. lcms.cz This is the method of choice for the quantitative analysis of N-acyl taurines in complex biological matrices. nih.govnih.gov Using a triple quadrupole mass spectrometer (MS/MS), a technique called Multiple Reaction Monitoring (MRM) can be employed for highly specific and sensitive quantification. cnr.it

In an MS/MS experiment, the precursor ion (e.g., m/z 402.3 for N-oleoyltaurate) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For N-acyl taurines, fragmentation typically occurs at the amide bond and within the taurine moiety, yielding specific product ions. cnr.itnih.gov

A common and diagnostic product ion is observed at m/z 80 , corresponding to the [SO₃]⁻ radical anion.

Another characteristic product ion is found at m/z 107 , corresponding to [CH₂=CH-SO₃]⁻.

The presence of the correct precursor ion and the specific ratio of these diagnostic product ions provide very high confidence in the identification and quantification of this compound. cnr.itnih.gov

Table 4: Mass Spectrometric Parameters for N-Oleoyltaurate Analysis

ParameterValue/Description
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion [M-H]⁻ (m/z) ~402.3 (for the C₂₁H₄₀NO₄S⁻ anion)
Key Product Ions (m/z) 80.0 ([SO₃]⁻•) - Quantifier 107.0 ([C₂H₃SO₃]⁻) - Qualifier
Technique LC-MS/MS, Multiple Reaction Monitoring (MRM)

Scattering Techniques for Self-Assembly Characterization

Scattering techniques are indispensable for characterizing the size, shape, and interaction of colloidal structures, such as the micelles formed by surfactants like this compound in solution. These non-invasive methods provide information on the nanoscale and mesoscale organization of self-assembled systems.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to determine the size distribution of small particles in suspension. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. For a solution of this compound above its critical micelle concentration (CMC), DLS would be employed to measure the hydrodynamic radius (R_h) of the micelles, their size distribution, and the polydispersity index (PDI).

Hypothetical Research Findings: A hypothetical DLS study on this compound would involve preparing solutions at various concentrations and measuring the scattered light fluctuations. The analysis would yield the average micelle size and distribution. Factors such as temperature, pH, and ionic strength would be expected to influence micelle size, and DLS would be the primary tool to quantify these changes. However, no specific experimental data or data tables for this compound are available in the reviewed literature.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

SAXS and SANS are powerful techniques that provide detailed structural information about macromolecules and their assemblies in the size range of 1 to 100 nm. By analyzing the scattering pattern of X-rays or neutrons at very small angles, one can determine the shape, size, and internal structure of surfactant micelles.

Hypothetical Research Findings: In a typical SAXS or SANS experiment on this compound micelles, the scattering intensity I(q) would be measured as a function of the scattering vector q. Analysis of the resulting scattering curve could reveal:

The radius of gyration (R_g), providing a measure of the micelle's size.

The aggregation number (the number of surfactant molecules per micelle).

Information on the packing of the oleoyl chains within the micelle core and the arrangement of the taurate headgroups at the surface.

SANS, in particular, allows for contrast variation studies by using deuterated solvents, which can highlight different parts of the micelle structure. Despite the utility of these methods, specific SAXS or SANS studies detailing the structural parameters of this compound micelles were not found.

Theoretical and Computational Studies of Sodium N Oleoyltaurate Systems

Molecular Dynamics (MD) Simulations of Sodium N-Oleoyltaurate in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific, extensive MD studies focused solely on this compound are not widely published, the behavior of structurally similar anionic surfactants, such as sodium oleate, in aqueous solutions has been modeled, providing a strong basis for understanding the dynamics of this compound.

Research on the ternary system of sodium laurate/sodium oleate/water has successfully used MD simulations to model and predict liquid phase behavior. nih.govmonash.edu These simulations, often employing united-atom force fields like GROMOS 53A6, can accurately reproduce experimentally observed phases, including micellar, hexagonal, and lamellar structures. nih.govmonash.edu Such studies demonstrate that the force field parameters for carboxylate and lipid groups yield high-quality results for predicting the behavior of these liquid systems. monash.edu

For a hypothetical MD simulation of this compound in an aqueous solution, a similar approach would be taken. The system would be modeled to investigate properties like diffusion coefficients of the surfactant and water molecules, and radial distribution functions (RDFs) to understand the solvation structure. ucl.ac.ukdtu.dk RDFs can reveal the average distance and coordination numbers of water molecules and sodium ions around the hydrophilic headgroup of the surfactant. ucl.ac.uk Simulations conducted over several nanoseconds can track the dynamic process of micelle formation and equilibration. ucl.ac.uk The insights gained are crucial for interpreting how the molecule's structure, with its oleoyl (B10858665) tail and taurate headgroup, dictates its interaction with water and its aggregation behavior.

Below is a representative table of parameters that would be typical for such a simulation, based on studies of similar systems.

ParameterTypical Value/DescriptionReference
Force FieldGROMOS 53A6 United-Atom nih.govmonash.edu
System CompositionThis compound, Water (e.g., SPC model), Sodium ions ucl.ac.ukdtu.dk
EnsembleNPT (Isothermal-isobaric) dtu.dk
Temperature298 K (25 °C) dtu.dk
Pressure1 bar dtu.dk
Simulation Time> 4.0 µs (for phase behavior) nih.govmonash.edu
AnalysisRadial Distribution Functions (RDFs), Diffusion Coefficients, Aggregate Morphology ucl.ac.ukdtu.dk

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide deep insights into the conformational preferences, charge distribution, and reactivity of a molecule like this compound. These calculations are computationally intensive and are typically performed on a single molecule or a small cluster of molecules. nih.gov

For this compound, DFT could be used to:

Determine the optimized molecular geometry: Finding the lowest energy conformation of the oleoyl tail and the taurate headgroup.

Calculate the distribution of electron density: This helps in identifying the precise localization of partial positive and negative charges, which governs non-covalent interactions.

Analyze the role of the sodium counter-ion: Studies on other self-assembling systems have shown that the inclusion of counter-ions like sodium is critical for achieving agreement between computed and experimental spectroscopic data. nih.gov DFT can model the interaction between the negatively charged sulfonate group and the Na+ ion.

Predict spectroscopic properties: DFT can be used to predict vibrational frequencies (IR spectra) which can then be compared with experimental results for validation. researchgate.net

While DFT calculations are limited in the size of the system they can model, the information obtained is invaluable for parameterizing the force fields used in larger-scale MD simulations, ensuring that the classical models accurately represent the underlying quantum mechanical interactions. nih.govresearchgate.net

Coarse-Grained Modeling of Surfactant Aggregation

To study the self-assembly of surfactants into larger structures like micelles and bilayers over longer timescales, all-atom MD simulations can be computationally prohibitive. Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. nih.govrsc.org In a CG model, groups of atoms are represented as single "beads," which significantly speeds up simulations. mdpi.com

The Martini force field is a widely used CG model for biomolecular simulations, including the study of surfactants and lipids. nih.govrsc.org Applying a CG approach to this compound would involve:

Mapping: Defining the coarse-grained beads that represent different parts of the molecule (e.g., several CH2 groups in the oleoyl tail as one bead, the amide group as another, and the sulfonate headgroup as a third).

Simulation: Running MD simulations with the CG model to observe the spontaneous aggregation of hundreds or thousands of surfactant molecules in a large water box. rsc.org

Analysis: Observing the formation of various aggregate structures, such as spherical micelles, worm-like micelles, or lamellar phases, depending on the concentration and conditions. rsc.orgrsc.org

Studies on other surfactants have shown that CG simulations can successfully model the self-assembly process, including phenomena like micelle fusion and fission, which are difficult to capture with all-atom simulations due to the required time and length scales. rsc.org It is important to note that the choice of the CG model can influence the results; for instance, standard Martini (with explicit water beads) and "Dry" Martini (with an implicit solvent) have been shown to predict different final micelle sizes and shapes for the same surfactant. rsc.org

Comparison of Predicted Micelle Properties for CTAB Surfactant using Different Coarse-Grained Models
Coarse-Grained ModelPredicted Micelle ShapePredicted Average Aggregation NumberReference
Standard Martini (Explicit Solvent)Spherical~70 rsc.org
Dry Martini (Implicit Solvent)Tubular~330 rsc.org

This table illustrates how different coarse-grained modeling approaches can yield varying predictions for surfactant aggregation, using the example of CTAB. A similar comparative approach would be valuable for studying this compound.

Prediction of Interfacial Properties and Self-Assembly Behavior

A primary goal of theoretical and computational studies is to predict the physicochemical properties and behavior of surfactants. For this compound, computational methods can be used to predict key parameters that govern its function at interfaces and in bulk solution.

Interfacial Tension: The tendency of a surfactant to adsorb at an oil-water or air-water interface and lower the interfacial tension is a key characteristic. Advanced computational methods that combine Density Functional Theory with coarse-grained approaches (like the SAFT-γ CG formalism) have been developed to provide excellent descriptions of the vapor-liquid or liquid-liquid interface. nih.gov These methods can predict surface tension with high accuracy by modeling the density profile of the surfactant and solvent molecules across the interface.

Self-Assembly Prediction: The spontaneous formation of ordered structures (self-assembly) is fundamental to surfactant action. Computational models aim to predict the critical micelle concentration (CMC) and the resulting aggregate morphology. Coarse-grained simulations are particularly powerful for this, as they can model the entire process from randomly dispersed monomers to the final equilibrium structures. nih.govrsc.org Furthermore, quantitative structure-property relationship (QSPR) models, sometimes referred to as "nanoinformatics," can predict the propensity of a molecule to self-assemble based on calculated molecular descriptors. nih.gov For this compound, descriptors related to its electrotopological state and hydrophobicity could be used in such models to predict its likelihood of forming stable nano-aggregates. nih.gov

By integrating these multi-scale computational techniques, from the quantum mechanical details provided by DFT to the large-scale dynamics from CG simulations, a comprehensive and predictive understanding of this compound's behavior in various systems can be achieved.

Applications of Sodium N Oleoyltaurate in Chemical and Industrial Processes

Role in Emulsion Polymerization Systems

In emulsion polymerization, a process used to produce a variety of polymers, Sodium N-oleoyltaurate plays a crucial role as a stabilizer for the resulting polymer dispersions, also known as latexes.

Influence on Polymer Particle Morphology

Industrial Cleaning and Detergency Formulations (Mechanistic Aspects)

This compound is utilized as a surfactant in industrial and institutional cleaning formulations due to its excellent detergency and wetting properties. haz-map.comparchem.com

The cleaning mechanism of this compound is based on its amphiphilic nature. The hydrophobic oleoyl (B10858665) tail of the molecule has an affinity for oily and greasy soils, while the hydrophilic taurate head remains in the water phase. This allows the surfactant to reduce the surface tension of the water, enabling it to better wet the surface to be cleaned. The surfactant molecules then surround the soil particles, forming micelles with the hydrophobic tails pointing inwards towards the soil and the hydrophilic heads facing outwards towards the water. This process, known as emulsification, lifts the soil from the surface and disperses it into the cleaning solution, allowing it to be easily rinsed away. Its effectiveness in a variety of cleaning applications makes it a valuable component in the formulation of industrial-grade cleaners.

Agrochemical Formulations as Dispersants and Wetting Agents

In the agricultural industry, this compound is employed as a dispersant and wetting agent in pesticide and herbicide formulations. crodaagriculture.comcrodaagriculture.com Its role is to ensure the uniform distribution and effective contact of the active ingredients with the target plants or pests.

As a dispersant, it prevents the agglomeration of solid active ingredient particles in liquid formulations, such as suspension concentrates. This ensures that the formulation remains stable and can be easily diluted with water for application without clogging spray nozzles. As a wetting agent, it reduces the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves. crodaagriculture.com This improved coverage enhances the efficacy of the pesticide or herbicide.

Below is a table detailing an example of a pesticidal formulation incorporating this compound:

IngredientFunctionPercentage by Weight (%)
Emamectin benzoateWater-soluble pesticide~5.3%
LactoseWater-soluble filler~86%
Sodium N-methyl N-oleyl taurate Wetting surfactant ~7.5%
Sodium alkyl naphthalene (B1677914) sulfonateDispersing surfactant~1%
PolyorganosiloxaneDefoaming agent~0.1%

Data sourced from a patent describing a soluble granule pesticidal formulation. google.com

Enhanced Oil Recovery (EOR) Applications (Interfacial Tension Reduction)

This compound has potential applications in enhanced oil recovery (EOR), a process aimed at increasing the amount of crude oil that can be extracted from an oil field. One of the key mechanisms in chemical EOR is the reduction of interfacial tension (IFT) between the injected fluid (usually water) and the trapped oil in the reservoir rock.

By lowering the IFT, surfactants like this compound can help to mobilize the residual oil that is trapped in the pores of the rock by capillary forces. nih.gov The reduction in IFT allows the oil to be displaced more easily by the injected fluid, leading to an increase in oil recovery. While specific core flooding data for this compound was not found in the reviewed literature, the principle of IFT reduction is a well-established concept in EOR.

The following table illustrates the effect of another anionic surfactant, sodium dodecyl sulphate (SDS), on interfacial tension, which demonstrates the potential for similar taurate-based surfactants in EOR applications.

Surfactant SystemConcentration (ppm)Interfacial Tension (mN/m)
Deionized water029
SDS@PVA hybrid in deionized water200010
SDS@PVA hybrid in deionized water35006
Diluted sea water032
SDS@PVA hybrid in diluted sea water200017
SDS@PVA hybrid in diluted sea water350012

Data adapted from a study on a polymeric surfactant for enhanced oil recovery. nih.gov

Applications in Coatings, Inks, and Adhesives

This compound also finds utility in the formulation of coatings, inks, and adhesives, primarily as a wetting agent and emulsifier. univarsolutions.com

In the printing ink industry, particularly for pigmented ink jet inks, taurate-based surfactants have been investigated as dispersing agents. For example, the potassium salt of N-methyl-N-oleoyl taurate has been shown to be effective in reducing the particle size of pigments and providing stable colloidal dispersions, which is crucial for preventing nozzle clogging and ensuring high print quality. google.com

While specific details on its use in adhesive formulations are less documented in the reviewed literature, its properties as a surfactant suggest it could be used to improve the wetting of substrates and the compatibility of different components in adhesive formulations.

Textile Processing as a Wetting and Leveling Agent

This compound serves a crucial role in the textile industry, primarily utilized as a wetting and leveling agent in dyeing and finishing processes. Its chemical structure, featuring both a hydrophobic oleoyl tail and a hydrophilic taurate head, allows it to function effectively as a surfactant, modifying the surface properties of textile fibers and influencing the behavior of dyes in solution. This dual functionality is particularly valuable in the processing of natural protein fibers such as wool and silk.

As a wetting agent , this compound reduces the surface tension of the processing liquor, enabling it to spread more evenly and penetrate the textile fibers more effectively. This is critical for achieving uniform treatment, as it ensures that the entire surface of the fabric comes into consistent contact with the dyes and other processing chemicals. The efficiency of the wetting process is paramount in the initial stages of dyeing, as it directly impacts the subsequent distribution of dye molecules. Inadequate wetting can lead to unlevel dyeing, where color is unevenly distributed across the fabric, resulting in a blotchy or streaky appearance.

In its capacity as a leveling agent , this compound promotes the uniform adsorption and distribution of dye molecules onto the textile fibers. It achieves this by forming aggregates, or micelles, with the dye molecules in the dyebath. These micelles act as a reservoir for the dye, releasing it gradually and allowing for a more controlled and even uptake by the fibers. This is especially important in dyeing processes where there is a high affinity between the dye and the fiber, which can otherwise lead to rapid and uneven dye absorption. By moderating the dyeing rate, this compound helps to prevent shade variations and ensures a consistent color across the entire batch of fabric. Furthermore, it can aid in the migration of dye molecules that have already been adsorbed onto the fiber, allowing for redistribution from areas of high concentration to areas of lower concentration, further enhancing the levelness of the final product.

The application of this compound is particularly noted in the dyeing of wool and silk with acid and metal-complex dyes. These fibers, with their complex morphological structures and reactive sites, can be challenging to dye evenly. The use of this compound in these processes helps to overcome these challenges, leading to improved color yield, enhanced brightness of shades, and a softer feel of the final textile product.

While specific performance data from detailed research studies is not widely available in the public domain, the practical application and widespread use of this compound in the textile industry underscore its effectiveness as a wetting and leveling agent. The typical dosages in these applications are generally low, highlighting its efficiency as a textile auxiliary.

Environmental Fate and Degradation Pathways of Sodium N Oleoyltaurate

Biodegradation Studies in Various Environmental Compartments

Sodium N-oleoyltaurate is considered to be biodegradable, a characteristic that mitigates its environmental impact. greenagrochem.com As a surfactant derived from oleic acid and a taurine (B1682933) derivative, its biodegradation is expected to proceed through the breakdown of its constituent parts. The primary degradation pathway likely involves the hydrolysis of the amide bond, yielding oleic acid and N-methyltaurine. Subsequently, these intermediates are expected to undergo further degradation. Oleic acid, a common fatty acid, can be readily metabolized by microorganisms through beta-oxidation. N-methyltaurine is also anticipated to be biodegradable.

Although specific OECD 301 test results for this compound were not found, the general consensus is that surfactants of this type are susceptible to microbial degradation. beamreach.orgresearchgate.netchromatographyonline.com The rate and extent of biodegradation in the environment will be influenced by factors such as temperature, pH, microbial population density, and the presence of other organic matter.

Table 1: General Information on Biodegradability of Anionic Surfactants

Parameter Description Relevance to this compound
Primary Biodegradation Alteration of the parent compound's structure, leading to the loss of its surfactant properties.Expected to be rapid for this compound, involving the cleavage of the amide bond.
Ultimate Biodegradation Complete breakdown of the compound into carbon dioxide, water, and mineral salts.This compound is anticipated to undergo ultimate biodegradation, although specific rates are not documented.
Influencing Factors Environmental conditions such as temperature, pH, oxygen levels, and microbial community composition.The rate of biodegradation in soil and aquatic environments will vary based on these local conditions.

Photodegradation Mechanisms

Photodegradation is a process where chemical compounds are broken down by light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species, such as hydroxyl radicals.

Specific studies on the photodegradation mechanisms of this compound are not extensively available. However, general principles of surfactant photochemistry can be considered. The oleoyl (B10858665) group contains a carbon-carbon double bond which could be susceptible to photo-oxidation. The aromatic and sulfonated portions of some anionic surfactants are known to undergo photolytic reactions. For N-acyl taurates, the amide linkage could also be a site for photochemical transformation.

Indirect photodegradation is likely a more significant pathway for many organic compounds in the environment. In sunlit surface waters, naturally occurring substances like nitrate (B79036) and dissolved organic matter can absorb sunlight and generate highly reactive hydroxyl radicals. These radicals can then attack and degrade a wide range of organic molecules, including surfactants. Given the structure of this compound, it is plausible that it would be susceptible to attack by hydroxyl radicals, leading to its degradation in the aquatic environment. However, without specific experimental data, the quantum yield and the precise degradation pathways remain speculative.

Adsorption and Desorption in Soil and Sediment Systems

The mobility of this compound in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. As an anionic surfactant, it possesses a negatively charged hydrophilic head group and a long, nonpolar oleoyl tail. This amphiphilic nature dictates its interaction with soil and sediment particles.

The adsorption of anionic surfactants to soil and sediment is influenced by several factors, including the organic carbon content of the solid phase, the clay mineralogy, and the chemistry of the aqueous phase (e.g., pH and ionic strength). Generally, anionic surfactants exhibit lower adsorption to negatively charged soil and sediment surfaces due to electrostatic repulsion. However, the hydrophobic tail can interact with the organic matter present in the soil, leading to some degree of adsorption.

Table 2: Factors Influencing the Adsorption of Anionic Surfactants in Soil and Sediment

Factor Influence on Adsorption
Soil Organic Matter Positive correlation; the hydrophobic tail of the surfactant adsorbs to organic matter.
Clay Content Can be complex; electrostatic repulsion from negatively charged clay surfaces may limit adsorption, but some interaction with positively charged edge sites is possible.
pH Can affect the surface charge of soil minerals and the speciation of the surfactant, though this compound is a strong acid salt and will be anionic over a wide pH range.
Ionic Strength Higher ionic strength can compress the electrical double layer, potentially reducing electrostatic repulsion and increasing adsorption.

Environmental Distribution and Persistence Modeling (Excluding Ecotoxicological Effects)

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. Multimedia fate models, such as the EPA's EPI Suite™, can estimate the partitioning of a chemical between different environmental compartments (air, water, soil, and sediment) based on its physicochemical properties. rsc.org

To model the environmental fate of this compound, key input parameters would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and biodegradation rates in various compartments. While some of these properties can be estimated using structure-activity relationships, the accuracy of the model output is greatly enhanced by the availability of experimental data.

Given the expected properties of this compound as a relatively large, water-soluble, and biodegradable molecule with low vapor pressure, environmental fate modeling would likely predict that:

It will primarily partition to the water and soil/sediment compartments.

Its potential for long-range atmospheric transport is low.

Without specific model outputs for this compound, these predictions remain qualitative. The actual environmental distribution will depend on the usage patterns and release scenarios of the compound. For instance, its use in consumer products will lead to its entry into wastewater treatment plants, where a significant portion is expected to be removed through biodegradation and adsorption to sludge. beamreach.orgchromatographyonline.com Any amount released into surface waters will be subject to further degradation and partitioning between the water column and sediment.

Future Research Directions and Emerging Areas for Sodium N Oleoyltaurate Studies

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-acyl taurates, often involving the Schotten-Baumann reaction, utilizes fatty acid chlorides, which can generate significant salt byproducts and may involve hazardous reagents. researchgate.net Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic pathways for Sodium N-oleoyltaurate.

Biocatalytic Synthesis: A promising green alternative is the use of enzymes as catalysts. acs.org Biocatalysis offers high selectivity and operates under mild reaction conditions, reducing energy consumption and waste generation. Research into lipases and proteases for the amidation of fatty acids and amino acid derivatives is an active area. acs.org While challenges such as enzyme stability and substrate scope remain, the development of robust enzymes through genetic engineering could lead to highly efficient and sustainable production methods for N-acyl taurates.

Green Chemistry Approaches: Beyond biocatalysis, other green chemistry principles are being applied to the synthesis of amino acid-based surfactants. researchgate.net This includes the use of renewable raw materials, such as oleic acid derived from vegetable oils, and the exploration of solvent-free reaction conditions or the use of benign solvents. Direct amidation of fatty acids with N-methyltaurine at elevated temperatures is a known method, and current research aims to improve this process by using catalysts like boric acid or zinc oxide to lower the required temperature and improve yields, thereby reducing energy consumption and potential side reactions. researchgate.net

Synthesis RouteKey FeaturesSustainability AdvantagesResearch Focus
Traditional (e.g., Schotten-Baumann) Uses fatty acid chlorides and N-methyltaurine sodium salt.Established and high-yielding.Reducing hazardous materials and byproducts.
Direct Amidation Reaction of fatty acid with N-methyltaurine at high temperatures.Simpler process with fewer reagents.Development of catalysts to lower reaction temperatures and improve efficiency.
Biocatalytic Synthesis Employs enzymes (e.g., lipases, proteases) as catalysts.Mild reaction conditions, high selectivity, use of renewable resources, reduced waste.Improving enzyme stability, broadening substrate scope, and increasing reaction yields.
Chemo-enzymatic Methods Combines chemical and enzymatic steps to optimize the synthesis.Leverages the advantages of both chemical and enzymatic approaches.Designing efficient multi-step synthesis pathways.

Exploration of Advanced Self-Assembly Structures and Responsive Systems

The amphiphilic nature of this compound drives its self-assembly in solution into various structures, most commonly micelles. Future research is directed towards understanding and controlling the formation of more complex and functional self-assembled structures.

Lyotropic Liquid Crystals: At higher concentrations, surfactants can form ordered, anisotropic phases known as lyotropic liquid crystals. These structures, which can be lamellar, hexagonal, or cubic, have potential applications in templating nanomaterials and in the formulation of structured products. acs.orgresearchgate.net The phase behavior of this compound, both alone and in combination with other surfactants, is a key area for future investigation. Understanding the factors that control the transitions between different liquid crystalline phases will enable the design of materials with specific rheological and optical properties.

Stimuli-Responsive Systems: A particularly exciting avenue of research is the development of "smart" surfactant systems that can alter their self-assembly in response to external stimuli such as pH, temperature, or light. For amino acid-based surfactants, pH is a critical trigger due to the presence of ionizable groups. youtube.comnih.gov By modifying the headgroup or incorporating other responsive molecules, it may be possible to induce transitions between different aggregate structures, such as from spherical micelles to worm-like micelles or vesicles. youtube.comresearchgate.net This responsiveness is highly desirable for applications in controlled-release systems and smart fluids. For instance, a formulation could be designed to have low viscosity for easy application and then thicken in situ in response to a change in pH.

Self-Assembled StructureDescriptionPotential ApplicationsFuture Research Direction
Micelles Spherical or cylindrical aggregates formed above the critical micelle concentration (CMC).Cleansing, solubilization, and as microreactors.Studying mixed-micelle systems to fine-tune properties.
Vesicles Enclosed bilayer structures capable of encapsulating hydrophilic substances.Drug delivery, nano-encapsulation of active ingredients.Developing stimuli-responsive vesicles for triggered release.
Lyotropic Liquid Crystals Ordered phases (lamellar, hexagonal, cubic) formed at high surfactant concentrations.Templating for nanomaterials, structured fluids, and advanced formulations.Mapping the phase diagram of this compound and its mixtures.
Worm-like Micelles Elongated, flexible cylindrical micelles that can entangle to form viscoelastic solutions.Rheology modifiers in personal care and industrial applications.Controlling the transition to and from worm-like micelles using external stimuli.

Integration with Smart Materials and Nanotechnology

The unique properties of this compound make it a promising candidate for integration into the fields of smart materials and nanotechnology. Its ability to act as a stabilizer, template, and functional component opens up a range of possibilities.

Surfactant-Templated Nanomaterials: The self-assembled structures of surfactants can be used as templates to direct the synthesis of inorganic nanomaterials with controlled size, shape, and porosity. researchgate.netresearchgate.net For example, the micellar or liquid crystalline phases of this compound could serve as scaffolds for the formation of mesoporous silica (B1680970) or metal oxide nanoparticles. acs.org These materials have applications in catalysis, separation, and sensing. Future work will focus on tailoring the surfactant template to create nanomaterials with specific and complex architectures.

Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, improving their dispersibility in aqueous media and imparting specific properties. acs.org The amino acid headgroup can provide sites for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules. This is particularly relevant for biomedical applications, where surfactant-coated nanoparticles are being explored for drug delivery and diagnostic imaging. wanabio.com

Stimuli-Responsive Nanomaterials: By combining this compound with other responsive polymers or molecules, it is possible to create hybrid nanomaterials that can respond to their environment. nih.gov For example, nanoparticles stabilized with a pH-responsive surfactant could be designed to release a payload in the acidic environment of a tumor. acs.org The development of such "smart" nanocarriers is a major focus of current research in nanomedicine.

Computational Design and Optimization of Surfactant Performance

Computational modeling and simulation are becoming indispensable tools for accelerating the design and optimization of surfactants. These methods provide molecular-level insights into the structure-property relationships that govern surfactant performance.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly of this compound molecules into micelles and other aggregates. nih.govupm.edu.my These simulations can predict key parameters such as the critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant exchange. semanticscholar.org By systematically varying the molecular structure in silico, researchers can screen for new surfactant designs with improved performance characteristics before undertaking costly and time-consuming laboratory synthesis.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical and biological properties. mdpi.com By developing QSPR models for surfactants, it is possible to predict properties such as surface tension, foaming ability, and biodegradability based on the molecular structure alone. mdpi.com These models can be used to guide the design of new this compound derivatives with optimized performance for specific applications.

Advanced Computational Approaches: The integration of machine learning and artificial intelligence with computational chemistry is opening up new frontiers in surfactant design. acs.org Generative models can be used to propose novel surfactant structures with desired properties, while reinforcement learning algorithms can optimize these structures for multiple performance criteria simultaneously. acs.org These advanced computational tools have the potential to revolutionize the way new surfactants are discovered and developed.

Interdisciplinary Research with Other Chemical and Engineering Fields

The versatility of this compound makes it a valuable component in a wide range of interdisciplinary research areas, where it can be combined with other materials and technologies to create new functionalities.

Polymer-Surfactant Systems: The interaction between polymers and surfactants is of fundamental importance in many industrial formulations, including paints, coatings, and personal care products. The addition of this compound to polymer solutions can significantly alter the rheology, stability, and surface properties of the system. Future research will explore the use of this surfactant in combination with novel polymers, such as stimuli-responsive or biodegradable polymers, to create advanced functional materials.

Enhanced Oil Recovery (EOR): In the field of chemical engineering, surfactants play a crucial role in EOR by reducing the interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs. The effectiveness of a surfactant in EOR depends on its ability to tolerate high salinity and temperature. The unique structure of this compound, with its amide linkage and sulfonate headgroup, suggests good stability under harsh conditions. wikipedia.org Interdisciplinary research involving chemical engineers and colloid scientists will be essential to evaluate and optimize the performance of this compound in EOR applications, potentially in combination with polymers and other additives.

Biomedical Engineering: The biocompatibility and mildness of amino acid-based surfactants make them attractive for biomedical applications. wanabio.com this compound could be used as an excipient in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs. Its ability to form vesicles also makes it a candidate for the development of novel drug delivery systems. researchgate.net Collaborative research between chemists, materials scientists, and biomedical engineers will be key to unlocking the full potential of this surfactant in the medical field.

Q & A

Q. What are the standard methods for synthesizing and characterizing Sodium N-oleoyltaurate in academic research?

Synthesis typically involves the acylation of taurine with oleoyl chloride under alkaline conditions, followed by sodium salt formation. Purification steps may include recrystallization or chromatography. Characterization requires 1H/13C NMR to confirm the amide bond and oleoyl chain structure, mass spectrometry (MS) for molecular weight validation, and FTIR to identify functional groups. Detailed protocols should align with guidelines for experimental reproducibility, including reagent purity, temperature control, and yield reporting .

Q. What key physicochemical properties of this compound are critical for experimental design?

Critical properties include:

  • Critical micelle concentration (CMC) : Determined via surface tension or conductivity measurements.
  • Solubility : Temperature-dependent solubility in aqueous/organic solvents.
  • pH stability : Degradation profiles under acidic/alkaline conditions.
    Researchers should reference standardized methods (e.g., ISO or ASTM protocols) and validate measurements using controls. Data should be reported with error margins and experimental conditions (e.g., temperature, ionic strength) .

Q. How should researchers address safety protocols when handling this compound?

Safety data sheets (SDS) must be consulted for hazard information (e.g., skin/eye irritation risks). Lab practices include:

  • Using PPE (gloves, goggles) during synthesis/handling.
  • Conducting reactions in fume hoods to avoid inhalation.
  • Storing the compound in airtight containers away from oxidizers.
    Emergency procedures (e.g., spill management) should follow institutional guidelines .

Q. In what research contexts is this compound commonly applied?

Its primary use is as a surfactant in studies on:

  • Lipid bilayer dynamics (e.g., membrane permeability assays).
  • Emulsion stabilization in drug delivery systems.
  • Protein-surfactant interactions (e.g., denaturation studies).
    Researchers should contextualize its role relative to similar surfactants (e.g., sodium dodecyl sulfate) and justify its selection based on CMC or biocompatibility .

Advanced Questions

Q. How can researchers design experiments to investigate this compound’s behavior in mixed surfactant systems?

  • Experimental variables : Vary molar ratios of surfactants, temperature, and ionic strength.
  • Techniques : Use small-angle neutron scattering (SANS) for micelle structure analysis or isothermal titration calorimetry (ITC) to study interaction thermodynamics.
  • Controls : Include single-surfactant systems and buffer blanks. Data interpretation should account for synergistic/antagonistic effects using models like Rubingh’s theory .

Q. What strategies resolve contradictions in reported CMC values for this compound across studies?

  • Systematic review : Apply PRISMA guidelines to identify methodological inconsistencies (e.g., purity of reagents, measurement techniques) .
  • Meta-analysis : Normalize data by adjusting for temperature/pH differences.
  • Replication : Reproduce disputed experiments under standardized conditions. Statistical tools (e.g., ANOVA) can assess variability significance .

Q. Which advanced analytical techniques are optimal for studying this compound’s degradation pathways?

  • High-resolution mass spectrometry (HR-MS) : Identifies degradation products.
  • HPLC-MS/MS : Quantifies trace impurities.
  • Accelerated stability testing : Exposes samples to elevated temperatures/humidity.
    Data should be cross-validated with kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. How does this compound’s stability vary under extreme experimental conditions (e.g., high salinity or UV exposure)?

  • Stress testing : Expose samples to UV light (λ=254 nm) or high NaCl concentrations (≥1M).
  • Monitoring : Use UV-Vis spectroscopy for absorbance changes or dynamic light scattering (DLS) for aggregation.
  • Mitigation : Add stabilizers (e.g., antioxidants) or adjust buffer composition. Results should inform protocol adjustments for long-term studies .

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